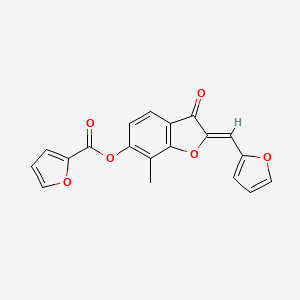

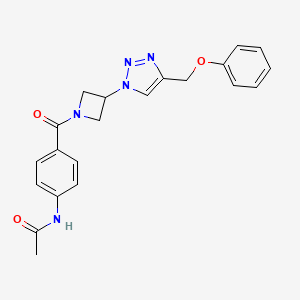

Methyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound Methyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry as potential therapeutic agents. Although the specific compound is not directly mentioned in the provided papers, the synthesis and structural analysis of related quinoline derivatives can offer insights into its properties and synthesis.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. In the first paper, a novel one-pot synthesis method for a related compound, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, is described. This method involves the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate. The synthesis route is notable for its simplicity and efficiency, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The first paper provides a detailed analysis of the molecular structure using techniques such as elemental analysis, 1H NMR, 13C NMR, LC/MS, and single crystal X-ray diffraction. These techniques confirm the structure of the synthesized compound and by-products. The presence of intramolecular hydrogen bonding is also noted, which could influence the stability and reactivity of the compound .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of Methyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, the methods and findings from the synthesis of related compounds can shed light on potential reactivity. For example, the second paper describes an improved synthesis route for 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives, which involves carboxylation and cyclization steps. These reactions are relevant as they may be applicable or adaptable to the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The first paper discusses the UV/Vis and IR spectra of the synthesized compounds, which are important for understanding the electronic and vibrational characteristics of the molecule. These properties are essential for predicting the behavior of the compound under different conditions and can be used to infer the properties of the compound .

科学的研究の応用

Synthetic Applications and Structural Insights

Synthesis of Novel Compounds:

- The compound has been utilized in the synthesis of novel hydantoins and thiohydantoins derived from tetrahydroisoquinoline carboxylic acid, showcasing its role in creating potentially bioactive molecules with varied structural frameworks (Macháček et al., 2006).

- A novel method for preparing 3-amino-2-chloropyridines, with this compound serving as a precursor in the synthesis of an isoquinoline analogue of the reverse transcriptase inhibitor Nevirapine, illustrates its utility in the development of antiviral agents (Bakke & Říha, 2001).

Structural and Chemical Analysis:

- Research has demonstrated the cyclization of related compounds in the presence of bases, yielding substituted anilides of dihydroquinoline sulfonic acid, providing insights into reaction mechanisms and structural dynamics of these molecules (Ukrainets et al., 2014).

- The Heck reaction has been applied to the synthesis of isoquinoline carboxylic acids esters, utilizing related compounds for the construction of complex organic molecules, highlighting the versatility of these compounds in organic synthesis (Ture et al., 2011).

Crystallographic and Spectroscopic Studies:

- Novel one-pot synthesis methods have been explored for derivatives of dihydroquinoline, with subsequent crystallographic and spectroscopic studies confirming the structure and providing insights into the intramolecular interactions and stability of these compounds (Kovalenko et al., 2019).

特性

IUPAC Name |

methyl 8-chloro-4-[(2-methoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4/c1-25-14-9-4-3-6-11(14)10-21-17-12-7-5-8-13(20)16(12)22-18(23)15(17)19(24)26-2/h3-9H,10H2,1-2H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRHRJYJFAREOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=C(C(=O)NC3=C2C=CC=C3Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-Methoxyphenyl)-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2553000.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2553002.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2553005.png)

![2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553008.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2553009.png)

![1-(4-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2553013.png)

![methyl 3-ethyl-5-{[(2-phenylethyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2553014.png)

![4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2553015.png)